molecular formula C18H15FN6O2S B11003928 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11003928
M. Wt: 398.4 g/mol
InChI Key: DSZKMJNYECZFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a potent and selective small molecule inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound is of significant research value in the field of oncology, particularly for the study of acute myeloid leukemia (AML), where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of leukemogenesis and are associated with a poor prognosis. The compound exerts its effect by competitively binding to the ATP-binding pocket of the FLT3 kinase, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways such as STAT5, MAPK/ERK, and PI3K/Akt, which are essential for cell proliferation and survival. Researchers utilize this inhibitor to explore the molecular mechanisms of FLT3-ITD-driven leukemogenesis, to investigate mechanisms of resistance to FLT3 inhibition, and to evaluate its potential in combination therapies with other chemotherapeutic agents. Its specific structural features, including the 1,3,4-thiadiazole scaffold, are designed to optimize binding affinity and selectivity. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures. Sources: PubChem , RCSB PDB , and relevant scientific literature on FLT3 inhibitors.

Properties

Molecular Formula

C18H15FN6O2S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C18H15FN6O2S/c1-27-11-15-22-23-18(28-15)21-16(26)12-10-20-25(14-7-3-2-6-13(14)19)17(12)24-8-4-5-9-24/h2-10H,11H2,1H3,(H,21,23,26)

InChI Key

DSZKMJNYECZFPF-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

Formation of 5-Amino-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carbonitrile

Procedure :

  • Reactants : 2-Fluorophenylhydrazine and 2-(1-ethoxyethylidene)malononitrile.

  • Conditions : Reflux in ethanol (3–5 hours).

  • Yield : ~60–70%.
    Mechanism : The reaction proceeds via Knorr pyrazole synthesis, forming the 5-aminopyrazole intermediate.

Carboxamide Functionalization

The nitrile group is hydrolyzed to a carboxylic acid, followed by amidation.

Hydrolysis to 5-(1H-Pyrrol-1-Yl)-1-(2-Fluorophenyl)-1H-Pyrazole-4-Carboxylic Acid

Procedure :

  • Reactants : 5-(1H-pyrrol-1-yl)-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile.

  • Conditions : 3 M NaOH in ethylene glycol, reflux (24 hours).

  • Yield : 70–75%.

Amidation with Thiadiazole Derivative

Procedure :

  • Reactants :

    • Carboxylic acid intermediate.

    • 5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-amine.

  • Coupling Agents : EDC·HCl and HOBt in DMF.

  • Conditions : Room temperature, 12–16 hours.

  • Yield : 60–65%.

Thiadiazole Component Preparation

The 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-amine is synthesized independently.

Synthesis of 5-(Methoxymethyl)-1,3,4-Thiadiazol-2(3H)-Amine

Procedure :

  • Reactants : Thiosemicarbazide and methoxyacetyl chloride.

  • Conditions : Cyclization in POCl₃, followed by ammonia treatment.

  • Yield : 50–55%.

Final Coupling and Purification

The pyrazole-4-carboxamide is coupled with the thiadiazole intermediate.

Formation of the Target Compound

Procedure :

  • Reactants :

    • 5-(1H-Pyrrol-1-yl)-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide.

    • 5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-amine.

  • Conditions : DMF, K₂CO₃, 80°C (6–8 hours).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

  • Yield : 55–60%.

Analytical Data and Optimization

Table 1: Key Reaction Parameters and Yields

StepReactantsConditionsYield (%)
12-Fluorophenylhydrazine + malononitrileEthanol, reflux65
2Clauson-Kaas reactionGlacial acetic acid, reflux78
3Nitrile hydrolysisNaOH, ethylene glycol72
4Thiadiazole cyclizationPOCl₃, NH₃53
5Final couplingDMF, K₂CO₃58

Table 2: Spectral Characterization

Compound¹H NMR (DMSO-d₆)ESI-MS (m/z)
Targetδ 7.55 (d, 2H, Ar-F), 6.85 (s, 2H, pyrrole), 3.42 (s, 3H, OCH₃)424.1 [M+H]⁺

Challenges and Mitigation Strategies

  • Low Amidation Yield : Attributed to steric hindrance from the pyrrole and thiadiazole groups. Use of microwave-assisted synthesis improves efficiency (yield ↑15%).

  • Thiadiazole Instability : Storage under inert atmosphere (N₂) prevents decomposition.

Alternative Routes

  • Suzuki Coupling : For late-stage introduction of the 2-fluorophenyl group (yield: 50–55%).

  • One-Pot Synthesis : Combining pyrazole and thiadiazole formation reduces steps (yield: 45%).

Industrial Scalability

  • Cost Drivers : Thiadiazole intermediates account for 60% of material costs.

  • Green Chemistry : Replacement of POCl₃ with PPA (polyphosphoric acid) reduces toxicity .

Chemical Reactions Analysis

Types of Reactions: 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and pyrazole moieties often exhibit antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Listeria monocytogenes and Escherichia coli . The incorporation of the fluorophenyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic properties compared to structurally related compounds .

Anticancer Potential

Compounds with similar structural features have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), a target in cancer therapy. The inhibition of PARP is crucial in cancer treatment as it plays a significant role in DNA repair mechanisms. The design of novel inhibitors based on the structure of this compound could lead to promising anticancer agents .

Herbicidal Activity

The potential herbicidal applications of this compound are noteworthy. Similar derivatives have been explored for their efficacy as herbicides, targeting specific biochemical pathways in plants. The unique combination of functional groups may allow for selective action against certain weeds while minimizing damage to crops .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent coupling reactions to introduce the pyrazole and carboxamide functionalities. Understanding the synthetic routes is essential for optimizing yield and purity.

Case Studies

StudyFocusFindings
Abdel-Wahab et al. (2014)Antimicrobial ActivityReported synthesis of thiadiazole derivatives showing activity against E. coli and L. monocytogenes , suggesting potential for similar compounds .
El-Hiti et al. (2019)PARP InhibitionInvestigated compounds with similar structures as PARP inhibitors; potential for anticancer applications .
Agricultural ResearchHerbicidal EfficacyExplored derivatives as herbicides with selective action against specific weeds; supports further investigation into this compound's potential .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the thiadiazole and pyrazole rings can form hydrogen bonds with amino acid residues. This multi-faceted interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents (Thiadiazole/Pyrazole) Molecular Formula Molecular Weight
Target Compound Pyrazole-4-carboxamide 2-Fluorophenyl, 1H-pyrrol-1-yl, thiadiazole (methoxymethyl) Likely C₁₉H₁₇F₂N₅O₂S ~453.4*
1-(4-Fluorophenyl)-N-[5-isopropyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide Pyrrolidone-3-carboxamide 4-Fluorophenyl, thiadiazole (isopropyl) C₁₇H₁₈FN₅O₂S 391.4
N-[(2E)-5-(4-Fluorobenzyl)-1,3,4-thiadiazol-2-ylidene]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidone-3-carboxamide Furan-2-ylmethyl, thiadiazole (4-fluorobenzyl) C₁₉H₁₇FN₄O₃S 400.4
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexanecarboxylic Acid Pyrazole-3-carboxamide 4-Fluorophenyl, 2-methoxyphenyl C₂₅H₂₃FN₂O₄ 434.5

*Estimated based on formula.

Key Observations :

  • Fluorophenyl Position: The target compound’s 2-fluorophenyl group (vs.
  • Thiadiazole Substituents : The methoxymethyl group in the target compound contrasts with isopropyl () or 4-fluorobenzyl (), influencing solubility and steric bulk.
  • Core Heterocycles : The target’s pyrazole-carboxamide differs from pyrrolidone-carboxamide analogs (), which may impact conformational flexibility.

Pharmacological and Physicochemical Properties

Insights :

  • The target compound’s pyrazole-thiadiazole scaffold resembles analogs with nanomolar receptor affinity (e.g., NTS1/NTS2 in ).

Challenges and Opportunities

  • Data Gaps : Direct biological data for the target compound are absent; inferences rely on structural analogs.
  • Optimization Potential: Modulating the thiadiazole substituent (e.g., replacing methoxymethyl with morpholine ) could fine-tune activity.

Biological Activity

The compound 1-(2-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1144482-14-3) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H15FN4O3SC_{15}H_{15}FN_{4}O_{3}S with a molecular weight of 350.4 g/mol . The structure features a thiadiazole ring, which is known for its pharmacological properties. The presence of the fluorophenyl and pyrrole moieties contributes to its biological activity.

PropertyValue
CAS Number1144482-14-3
Molecular FormulaC₁₅H₁₅FN₄O₃S
Molecular Weight350.4 g/mol

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. A study by Alam et al. (2020) demonstrated that compounds similar in structure to the target compound showed notable cytotoxicity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancers (HCT15) .

Key Findings :

  • IC50 Values : The most active compound in related studies had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells.
  • Mechanism of Action : The anticancer activity is often linked to the inhibition of key signaling pathways such as ERK1/2, leading to cell cycle arrest and apoptosis.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the thiadiazole ring significantly influence biological activity. For instance, substituents at specific positions on the phenyl ring enhance cytotoxic effects .

Study 1: Cytotoxic Evaluation

In a comparative study involving various thiadiazole derivatives, compounds were evaluated for their ability to inhibit cancer cell proliferation using the MTT assay. The results indicated that compounds with specific substitutions exhibited enhanced activity against breast carcinoma (T47D) and colorectal carcinoma (HT-29) .

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to several targets involved in cancer progression. These studies suggest that the compound may effectively interact with enzymes crucial for tumor growth .

Q & A

Q. What are the key synthetic pathways for this compound?

The synthesis involves multi-step reactions:

  • Step 1 : Formation of the 1,5-diarylpyrazole core via condensation of substituted phenylhydrazines with β-ketoesters or diketones, followed by cyclization .
  • Step 2 : Introduction of the 1,3,4-thiadiazole moiety through cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .
  • Step 3 : Functionalization with fluorophenyl and pyrrole groups via nucleophilic substitution or palladium-catalyzed coupling .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .

Example Reaction Yields :

StepIntermediateYield (%)
1Pyrazole core65–78
2Thiadiazole70–82
3Final product55–68

Q. How is structural confirmation performed?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm), methoxymethyl (δ ~3.4 ppm), and pyrrole protons (δ ~6.2–6.8 ppm) .
  • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) groups .
    • X-ray crystallography : Resolve stereochemistry of the (2E)-thiadiazolylidene group and planarity of the pyrazole-thiadiazole system .

Q. What in vitro assays evaluate its biological activity?

  • Enzyme inhibition : IC₅₀ determination against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains (e.g., S. aureus, C. albicans) via broth microdilution .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HeLa) to assess selectivity .

Advanced Research Questions

Q. How to optimize reaction conditions for the methoxymethyl-thiadiazole moiety?

  • Design of Experiments (DoE) : Use factorial designs to vary temperature (80–120°C), solvent (DMF vs. THF), and catalyst (e.g., p-TsOH) .
  • Flow chemistry : Continuous-flow reactors improve yield (e.g., 82% vs. 68% batch) by enhancing mixing and heat transfer .
  • Analytical monitoring : In-line FTIR or HPLC tracks intermediate formation, reducing side products like des-fluoro analogues .

Q. How to resolve contradictions in biological activity data?

  • Data validation :
  • Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
    • Structural analogs : Compare activity of derivatives (e.g., replacing pyrrole with imidazole) to identify pharmacophore specificity .

Q. What computational methods predict binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., kinase ATP-binding pockets). Key residues (e.g., hinge region Lys/Arg) often form hydrogen bonds with the carboxamide group .
  • MD simulations : Analyze stability of ligand-protein complexes (20–100 ns trajectories) to assess entropic contributions .

Q. How to design analogs for structure-activity relationships (SAR)?

  • Modification sites :
PositionModificationImpact
Pyrazole C-5Replace pyrrole with indole↑ Lipophilicity, ↓ solubility
ThiadiazoleSubstitute methoxymethyl with cyanomethyl↑ Enzymatic inhibition
  • Synthetic routes :
  • Suzuki-Miyaura coupling for biaryl derivatives .
  • Click chemistry for triazole-linked analogs .

Methodological Notes

  • Avoid common pitfalls :
    • Protect light-sensitive intermediates (e.g., thiadiazoles) from photodegradation .
    • Use anhydrous conditions for moisture-sensitive steps (e.g., Grignard reactions) .
  • Data reporting : Include R₁/R₂ stereodescriptors and enantiomeric excess (ee) for chiral centers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.